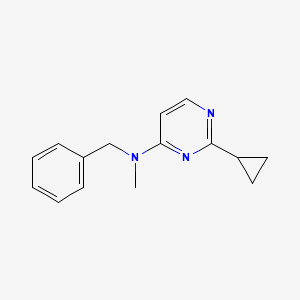

![molecular formula C18H24N4 B6445665 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640845-81-2](/img/structure/B6445665.png)

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol . For example, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds is usually determined by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve multiple steps . For example, the synthesis of a novel Mannich derivative involved a four-step protocol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using techniques such as HRMS, IR, 1H and 13C NMR .Applications De Recherche Scientifique

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine has been used in various scientific research applications, including the study of protein-protein interactions, signal transduction, and drug-target interactions. It has also been used to study the structure and function of enzymes and other proteins, as well as to investigate the effects of drugs on biological systems. Additionally, this compound has been utilized in the development of new drugs and in the study of cellular processes.

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory . TNF-α is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the cholinergic and inflammatory pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cognition functions . Its anti-inflammatory properties are exhibited through the inhibition of NO and TNF-α, key players in the inflammatory pathway .

Pharmacokinetics

Its potent inhibitory activity against ache and significant anti-neuroinflammatory properties suggest that it may have good bioavailability .

Result of Action

The compound’s action results in neuroprotective and anti-neuroinflammatory effects. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Its anti-neuroinflammatory properties are demonstrated through the inhibition of NO and TNF-α production .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine in laboratory experiments offers several advantages. For example, it is relatively stable and can be synthesized in a relatively straightforward manner. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not always possible to accurately predict the effects of this compound on a given system, as the mechanism of action is not yet fully understood. Additionally, the effects of this compound may vary depending on the concentration and duration of exposure.

Orientations Futures

There are a number of potential future directions for the use of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine in scientific research. For example, further studies are needed to better understand the mechanism of action of this compound and to identify its potential therapeutic applications. Additionally, studies are needed to explore the effects of this compound on various cellular processes, such as signal transduction and gene expression. Finally, further studies are needed to investigate the potential side effects of this compound, as well as to identify potential drug-target interactions.

Méthodes De Synthèse

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can be synthesized in a two-step process. The first step involves the reaction of 3-phenylpropyl chloride with piperazine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]piperazine. The second step involves the reaction of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]piperazine with an aqueous solution of sodium nitrite to produce this compound.

Propriétés

IUPAC Name |

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNFSDBEZXCWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445587.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445600.png)

![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445607.png)

![4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445615.png)

![2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445619.png)

![1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445623.png)

![N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445629.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6445647.png)

![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)

![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)

![4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6445663.png)

![4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445681.png)

![1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445705.png)